molecular formula C17H21NO2 B5901712 N-allyl-N-(3-ethoxybenzyl)pent-4-ynamide

N-allyl-N-(3-ethoxybenzyl)pent-4-ynamide

Numéro de catalogue: B5901712
Poids moléculaire: 271.35 g/mol
Clé InChI: HVLQJVVYAJXNMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-allyl-N-(3-ethoxybenzyl)pent-4-ynamide is a synthetic ynamide building block designed for professional research applications. Ynamides, characterized by an electron-withdrawing group on the nitrogen atom, provide a unique balance of stability and reactivity, making them highly valuable in modern organic synthesis . This compound features an N-allyl group and a pent-4-ynamide backbone, which can serve as a versatile scaffold for constructing complex molecular architectures. A primary research application of this compound is its potential use in metal-catalyzed reactions, including click chemistry cycloadditions. The ynamide functional group can undergo highly regioselective [3+2] cycloadditions with azides to form 4-amino-1,2,3-triazole products, a valuable reaction for bioconjugation and materials science . Furthermore, the N-allyl substituent makes it a potential substrate for palladium-catalyzed transformations, such as aza-Claisen rearrangements, which can lead to the synthesis of valuable amidine derivatives or other nitrogen-containing heterocycles . The 3-ethoxybenzyl moiety on the nitrogen introduces an aromatic component that can influence the compound's properties in catalysis and medicinal chemistry research, for instance, in the design of enzyme inhibitors . As a specialized chemical, N-allyl-N-(3-ethoxybenzyl)pent-4-ynamide is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the compound's identity and purity for their specific experimental use.

Propriétés

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-N-prop-2-enylpent-4-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-4-7-11-17(19)18(12-5-2)14-15-9-8-10-16(13-15)20-6-3/h1,5,8-10,13H,2,6-7,11-12,14H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLQJVVYAJXNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN(CC=C)C(=O)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares N-allyl-N-(3-ethoxybenzyl)pent-4-ynamide with structurally related compounds, focusing on substituents, synthesis, and biological activity:

Compound Name Substituents Key Functional Groups Synthesis Yield Reported Activity Reference
N-allyl-N-(3-ethoxybenzyl)pent-4-ynamide Allyl, 3-ethoxybenzyl Ynamide, ethoxy aromatic Not reported Hypothesized enzyme inhibition
N-allyl-N-(3-ethoxy-4-methoxybenzyl)-2-phenylethan-1-amine Allyl, 3-ethoxy-4-methoxybenzyl Amine, methoxy/ethoxy aromatic 64–89% Selective BuChE inhibition (IC₅₀ = 2.1 µM)
N-((5-methylfuran-2-yl)methyl)pent-4-ynamide (S11) 5-Methylfuran-2-ylmethyl Ynamide, furan 89% Lymph node-targeting drug delivery
N-allyl-N-(benzoylcarbamotioil)benzamide Allyl, benzoylcarbamothioyl Thiourea, benzamide Not reported Analgesic (rank score >70% vs. ibuprofen)
N-Allyl-N-(3-phenyl-prop-2-ynyl)-4-methylphenylsulfonamide Allyl, 3-phenylpropargyl, tosyl Sulfonamide, alkyne 89% Catalyst precursor in organic synthesis

Spectroscopic Data Comparisons

  • ¹H-NMR : Allyl protons in similar compounds (e.g., δ 5.1–5.8 ppm for CH₂=CH–) and ethoxybenzyl aromatic protons (δ 6.7–7.3 ppm) are consistent across analogs .
  • HRMS : Pent-4-ynamides () show [M+H]⁺ peaks matching theoretical values (e.g., 320.0486 observed vs. 320.0409 calculated), confirming structural fidelity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-allyl-N-(3-ethoxybenzyl)pent-4-ynamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves amidation between a pent-4-ynamide precursor and 3-ethoxybenzylamine derivatives. Key steps include:

  • Precursor activation : Use of acyl chlorides or coupling agents (e.g., HATU) for amide bond formation, similar to methods in sulfonamide synthesis .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve ≥98% purity, as demonstrated in benzenesulfonamide purification workflows .
  • Validation : NMR (¹H/¹³C), UV-Vis spectroscopy (λmax ~255 nm), and mass spectrometry for structural confirmation .

Q. How can researchers characterize the stability of N-allyl-N-(3-ethoxybenzyl)pent-4-ynamide under varying conditions?

  • Methodological Answer :

  • Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • pH sensitivity : Test solubility and degradation in buffers (pH 3–10) over 24–72 hours, monitoring via HPLC .
  • Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis, as recommended for structurally similar amides .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for allyl (δ 5.1–5.8 ppm), ethoxy (δ 1.3–1.5 ppm), and ynamide (C≡C stretch at ~2200 cm⁻¹ in IR) groups .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment patterns.
  • UV-Vis : Confirm π→π* transitions of the ethoxybenzyl moiety at ~255 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modified allyl (e.g., propargyl), ethoxy (e.g., methoxy), or ynamide groups.
  • In vitro assays : Test cytotoxicity (MTT assay) and receptor binding (e.g., GPCR screens) using cancer cell lines (e.g., HeLa, MCF-7) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .

Q. What catalytic strategies improve the efficiency of large-scale synthesis?

  • Methodological Answer :

  • Metathesis : Use Grubbs first-generation catalyst for allyl group functionalization, as shown in cyclization of phosphorylated glycinate derivatives .
  • Flow chemistry : Implement continuous reactors to enhance yield and reduce reaction time, adapting methods from sulfonamide production .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize protocols : Control cell passage number, serum concentration, and incubation time.
  • Orthogonal assays : Validate results using both fluorescence-based (e.g., Annexin V apoptosis assay) and luminescence-based (e.g., ATP quantification) readouts .
  • Batch variability : Re-synthesize compounds and confirm purity via HPLC before retesting .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :

  • ADME profiling : Use rodent models to assess oral bioavailability, half-life, and metabolite identification (LC-MS/MS).
  • Toxicity prediction : Apply Protox Online Tool for hepatotoxicity and mutagenicity screening before in vivo trials .
  • Dose optimization : Start with 1–10 mg/kg in BALB/c mice, monitoring weight loss and organ histopathology .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.